molecular formula C21H24N6O2 B11284906 5-amino-N-(2,4-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2,4-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11284906
M. Wt: 392.5 g/mol
InChI Key: XNJFAYQGAUIECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-(2,4-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N-(2,4-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate hydrazides with azides under controlled conditions to form the triazole ring

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides, nitro groups, or sulfonic acids.

Scientific Research Applications

5-Amino-N-(2,4-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-amino-N-(2,4-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular responses.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-amino-N-(2,4-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. The presence of both amino and carboxamide groups enhances its potential for diverse chemical reactions and biological interactions.

Properties

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

5-amino-N-(2,4-dimethylphenyl)-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C21H24N6O2/c1-4-15-7-5-6-8-17(15)23-18(28)12-27-20(22)19(25-26-27)21(29)24-16-10-9-13(2)11-14(16)3/h5-11H,4,12,22H2,1-3H3,(H,23,28)(H,24,29)

InChI Key

XNJFAYQGAUIECR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.